BenchChemオンラインストアへようこそ!

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride

cross-coupling late-stage functionalization medicinal chemistry

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride (CAS 1803566-69-9) is a monocyclic β-lactam (azetidin-2-one) derivative incorporating a primary amino group at the C3 position and a 4-bromophenyl substituent at the N1 position, supplied as the hydrochloride salt. The azetidin-2-one core is a privileged scaffold in medicinal chemistry, historically foundational to β-lactam antibiotics and increasingly explored for non-antibiotic activities including anticancer, anti-inflammatory, and enzyme inhibitory applications.

Molecular Formula C9H10BrClN2O
Molecular Weight 277.54 g/mol
CAS No. 1803566-69-9
Cat. No. B1382548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
CAS1803566-69-9
Molecular FormulaC9H10BrClN2O
Molecular Weight277.54 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1C2=CC=C(C=C2)Br)N.Cl
InChIInChI=1S/C9H9BrN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H
InChIKeyGZBOZQLTOXMAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-bromophenyl)azetidin-2-one Hydrochloride (CAS 1803566-69-9): Compound Class and Key Characteristics for Procurement


3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride (CAS 1803566-69-9) is a monocyclic β-lactam (azetidin-2-one) derivative incorporating a primary amino group at the C3 position and a 4-bromophenyl substituent at the N1 position, supplied as the hydrochloride salt [1]. The azetidin-2-one core is a privileged scaffold in medicinal chemistry, historically foundational to β-lactam antibiotics and increasingly explored for non-antibiotic activities including anticancer, anti-inflammatory, and enzyme inhibitory applications [2]. The presence of the 4-bromophenyl moiety distinguishes this compound from simpler N-aryl azetidinones by providing a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling downstream structural diversification that is not accessible with unsubstituted phenyl or fluoro analogs [3].

Why 3-Amino-1-(4-bromophenyl)azetidin-2-one Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Substituting this compound with a closely related N-aryl-3-aminoazetidin-2-one—such as the unsubstituted phenyl analog (CAS 889214-85-1) or the 4-fluorophenyl analog (CAS 1443979-37-0)—is not chemically neutral. The 4-bromophenyl group provides a reactive aryl bromide site that enables palladium-catalyzed cross-coupling for late-stage diversification, a capability absent in both the phenyl and fluoro variants [1]. Additionally, the bromine atom introduces distinct electronic effects (σp = 0.23 for Br vs. 0.06 for F vs. 0.00 for H) that modulate the electron density of the β-lactam ring, potentially affecting both reactivity and biological target engagement [2]. The hydrochloride salt form further differentiates this compound from its free base (CAS 1565719-19-8) by providing enhanced aqueous solubility and improved solid-state stability for formulation and assay preparation . These combined structural features mean that casual substitution will alter synthetic trajectories, physicochemical properties, and biological outcomes.

Quantitative Differentiation Evidence for 3-Amino-1-(4-bromophenyl)azetidin-2-one Hydrochloride Against Closest Analogs


Synthetic Diversification Capacity: Aryl Bromide Cross-Coupling Handle vs. Unsubstituted Phenyl and Fluoro Analogs

The 4-bromophenyl substituent on the N1 position provides a reactive C–Br bond amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling post-synthetic structural diversification [1]. The unsubstituted phenyl analog (3-amino-1-phenylazetidin-2-one hydrochloride, CAS 889214-85-1) lacks any halogen handle and requires pre-functionalization for analogous diversification. The 4-fluorophenyl analog (CAS 1443979-37-0) bears a C–F bond that is essentially inert under standard cross-coupling conditions (C–F bond dissociation energy ~126 kcal/mol vs. C–Br ~68 kcal/mol) [2]. This differential reactivity means the bromo compound uniquely supports modular library synthesis from a single advanced intermediate.

cross-coupling late-stage functionalization medicinal chemistry

Lipophilicity Modulation: XLogP3 of Bromo vs. Fluoro and Unsubstituted N-Aryl Analogs

The 4-bromophenyl substituent confers a computed XLogP3 of 0.9 for the free base form, compared to XLogP3 of 0.2 for the unsubstituted phenyl analog (3-amino-1-phenylazetidin-2-one, CAS 889359-59-5) [1]. This ~0.7 log unit increase in lipophilicity reflects the contribution of the bromine atom and may enhance membrane permeability while retaining acceptable aqueous solubility in the hydrochloride salt form. The 4-fluorophenyl analog is expected to exhibit an XLogP3 intermediate between the unsubstituted and bromo variants, consistent with the Hansch π constants for Br (+0.86) vs. F (+0.14) vs. H (0.00) [2].

physicochemical properties lipophilicity drug-likeness

Hydrochloride Salt Form: Aqueous Solubility and Solid-State Handling Advantages vs. Free Base

The hydrochloride salt (CAS 1803566-69-9; MW 277.54 g/mol) is supplied as a powder with 95% minimum purity, stored at room temperature, and described as a versatile small molecule scaffold . The free base form (CAS 1565719-19-8; MW 241.08 g/mol) is also available but lacks the routinely enhanced aqueous solubility conferred by salt formation [1]. For biological assay preparation requiring dissolution in aqueous buffers, the hydrochloride salt is expected to provide superior solubility compared to the free base, consistent with the general behavior of amine hydrochlorides. This is particularly relevant given that no hydrogen bond donor is present on the N-aryl ring in the free base, and the primary amine is the sole ionizable group.

formulation solubility salt selection

Halogen Bonding Potential: Bromine as a Molecular Recognition Element vs. Fluorine

The bromine atom at the para position of the N-phenyl ring can participate in halogen bonding (XB) interactions with Lewis bases (e.g., backbone carbonyl oxygens in proteins), a feature absent in both the unsubstituted phenyl and 4-fluorophenyl analogs [1]. Fluorine, due to its high electronegativity and low polarizability, is an extremely poor halogen bond donor, while bromine's σ-hole enables directional non-covalent interactions with interaction energies typically in the range of 1–5 kcal/mol. This property has been exploited in structure-based drug design to enhance binding affinity and selectivity [2].

halogen bonding molecular recognition structure-based design

Commercial Availability and Supply Chain: Multi-Vendor Sourcing with Documented Purity vs. Single-Source Analogs

The target compound is stocked by multiple independent suppliers including Sigma-Aldrich (Enamine source, product ENA457509330, 95% purity), AK Scientific (1151EG, 95% purity), Leyan (98% purity), and MolCore (95% purity), providing supply chain redundancy . In contrast, the 4-chlorophenyl analog is not readily identifiable from major catalog suppliers, and the 4-fluorophenyl analog shows longer lead times (4 weeks at AK Scientific) with limited stock availability . The bromo compound's multi-vendor status reduces procurement risk for long-term research programs.

procurement supply chain purity specification

Optimal Application Scenarios for 3-Amino-1-(4-bromophenyl)azetidin-2-one Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for SAR Exploration

The reactive C–Br bond enables palladium-catalyzed Suzuki coupling with aryl/heteroaryl boronic acids to generate focused libraries of biaryl derivatives from a single advanced intermediate. This is not feasible with the unsubstituted phenyl analog (no halogen handle) or the 4-fluorophenyl analog (C–F bond inert under standard Suzuki conditions). The approach is supported by the well-precedented reactivity of aryl bromides in cross-coupling , and the commercial availability of the compound at 95–98% purity from multiple vendors ensures sufficient material for parallel library synthesis .

Structure-Based Drug Design: Exploiting Halogen Bonding for Enhanced Target Engagement

The bromine atom can form directional halogen bonds with backbone carbonyl oxygens or other Lewis base sites in protein binding pockets, a feature absent in the fluoro and unsubstituted analogs . This is particularly relevant for programs targeting kinases, GPCRs, or other protein classes where halogen bonding has been demonstrated to enhance binding affinity. The hydrochloride salt form ensures adequate solubility for co-crystallization or biophysical assays (SPR, ITC) that require aqueous buffer conditions .

NAAA Inhibitor Development: 3-Aminoazetidin-2-one Scaffold with Optimized Lipophilicity

The 3-aminoazetidin-2-one core has been validated as a scaffold for N-acylethanolamine acid amidase (NAAA) inhibitors with systemic administration potential . The XLogP3 of 0.9 for the bromo compound occupies a lipophilicity range associated with improved membrane permeability relative to the more polar unsubstituted phenyl analog (XLogP3 = 0.2) , potentially enhancing CNS penetration or cellular uptake while maintaining the hydrogen bond donor/acceptor profile required for target engagement. The bromine substituent also provides a synthetic exit vector for further optimization.

Chemical Biology: Bifunctional Probe Design via Chemoselective Functionalization

The orthogonal reactivity of the C3 primary amine (nucleophilic) and the N1 4-bromophenyl group (electrophilic in cross-coupling) enables stepwise, chemoselective functionalization. The amine can be acylated, sulfonylated, or conjugated to biotin/fluorophores without affecting the aryl bromide, which can subsequently undergo cross-coupling to introduce additional functionality . This dual-handle architecture is absent in the 1-(4-bromophenyl)azetidin-2-one comparator (CAS 7661-25-8), which lacks the C3 amino group, and in the unsubstituted phenyl analog, which lacks the cross-coupling handle .

Quote Request

Request a Quote for 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.